molecular formula C8H13NO3S B13260517 2-Acetamido-2-(thiolan-3-yl)acetic acid

2-Acetamido-2-(thiolan-3-yl)acetic acid

Cat. No.: B13260517
M. Wt: 203.26 g/mol
InChI Key: LVOVFWMUCFSOBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(thiolan-3-yl)acetic acid typically involves the reaction of thiolane derivatives with acetamido precursors under controlled conditions. One common method involves the use of acetic anhydride and thiolane-3-carboxylic acid in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(thiolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetamido group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

2-Acetamido-2-(thiolan-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiolan ring and acetamido group play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

2-Acetamido-2-(thiolan-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-Acetamido-2-(thiolan-2-yl)acetic acid: Differing in the position of the thiolan ring, which may affect its reactivity and biological activity.

    2-Acetamido-2-(thiolan-4-yl)acetic acid: Another positional isomer with distinct chemical properties.

    2-Acetamido-2-(thietan-3-yl)acetic acid: Featuring a thietan ring instead of a thiolan ring, leading to different chemical behavior and applications.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

2-acetamido-2-(thiolan-3-yl)acetic acid

InChI

InChI=1S/C8H13NO3S/c1-5(10)9-7(8(11)12)6-2-3-13-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

LVOVFWMUCFSOBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CCSC1)C(=O)O

Origin of Product

United States

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